molecular formula C9H18ClN3 B1378043 [(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride CAS No. 1559063-98-7

[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride

Cat. No.: B1378043
CAS No.: 1559063-98-7
M. Wt: 203.71 g/mol
InChI Key: NTGFYPPMXIGGHR-UHFFFAOYSA-N
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Description

[(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its isopropyl and dimethyl substituents on the pyrazole ring, along with a methylamine group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable 1,3-diketone with hydrazine or its derivatives. For instance, acetylacetone can react with hydrazine hydrate to form 3,5-dimethylpyrazole.

    Substitution Reactions: The 3,5-dimethylpyrazole can then undergo alkylation with isopropyl halides to introduce the isopropyl group at the 1-position.

    Introduction of the Methylamine Group: The final step involves the reaction of the substituted pyrazole with formaldehyde and ammonium chloride to introduce the methylamine group, followed by conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring or the amine group, potentially leading to hydrogenated derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Alkyl halides or acyl chlorides for nucleophilic substitution.

Major Products

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Hydrogenated pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, [(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic activities. This compound may serve as a lead molecule for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of [(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: Lacks the isopropyl and methylamine groups, making it less versatile.

    1-Isopropyl-3-methylpyrazole: Similar but lacks the second methyl group and the methylamine group.

    4-Methylpyrazole: Used as an antidote for methanol poisoning, highlighting the diverse applications of pyrazole derivatives.

Uniqueness

[(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both isopropyl and methylamine groups enhances its reactivity and potential for forming diverse derivatives.

This compound’s versatility and unique structure make it a valuable molecule in various fields of research and industry.

Properties

IUPAC Name

(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3.ClH/c1-6(2)12-8(4)9(5-10)7(3)11-12;/h6H,5,10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGFYPPMXIGGHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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